molecular formula C19H19N5O3S2 B2400123 N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898436-98-1

N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2400123
CAS No.: 898436-98-1
M. Wt: 429.51
InChI Key: MAWMPAHETDIKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N5O3S2 and its molecular weight is 429.51. The purity is usually 95%.
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Biological Activity

N-(2-ethoxyphenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound distinguished by its unique structural features, including an ethoxyphenyl group and a thiadiazole moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular structure of this compound can be broken down into several functional components:

Component Description
Ethoxyphenyl GroupEnhances lipophilicity and biological interactions.
Thiadiazole MoietyKnown for antimicrobial and antifungal properties.
Phenylureido GroupPotentially increases interaction with biological targets.

This combination suggests that the compound may exhibit significant pharmacological properties, making it a candidate for further exploration in medicinal chemistry.

Antimicrobial Properties

Preliminary studies indicate that the thiadiazole component of the compound is associated with antimicrobial activity. Thiadiazoles are well-documented for their effectiveness against various pathogens. The presence of the ethoxyphenyl and phenylureido groups may enhance this activity by improving solubility and binding affinity to microbial targets.

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating similar thiadiazole compounds, significant cytotoxicity was observed against ovarian cancer cells (A2780) through mechanisms involving apoptosis and oxidative stress .

The following table summarizes findings from studies on related compounds:

Compound Cell Line IC50 (μM) Mechanism of Action
Thiadiazole Derivative 1HeLa29Apoptosis via caspase activation
Thiadiazole Derivative 2A278025Oxidative stress and DNA damage
N-(2-ethoxyphenyl)...MCF-7TBDTBD

Case Studies

  • Cytotoxicity Evaluation : A study on a series of thiadiazole derivatives revealed that modifications to the thiadiazole ring significantly impacted cytotoxicity against cancer cell lines. The introduction of phenylureido groups improved interaction with cellular targets, enhancing overall efficacy .
  • Mechanistic Insights : Research into the mechanisms of action for similar compounds indicated that they could induce cell death through multiple pathways, including oxidative stress and apoptosis. This multifaceted approach may lead to better therapeutic outcomes in cancer treatment .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S2/c1-2-27-15-11-7-6-10-14(15)21-16(25)12-28-19-24-23-18(29-19)22-17(26)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,21,25)(H2,20,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWMPAHETDIKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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